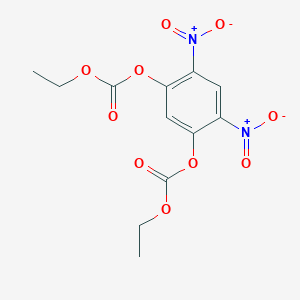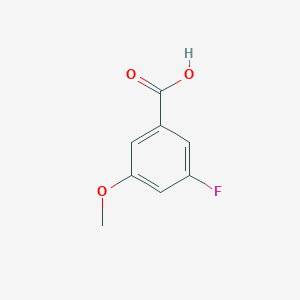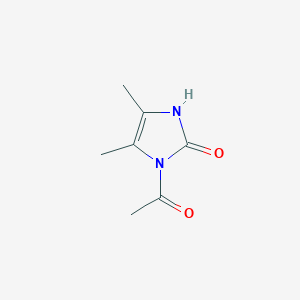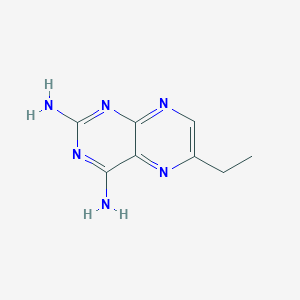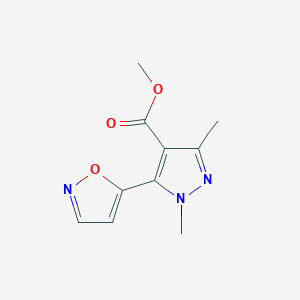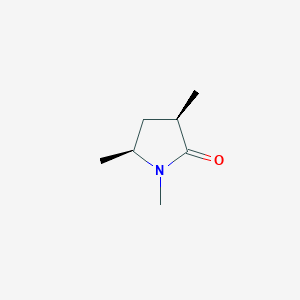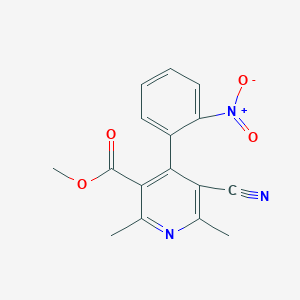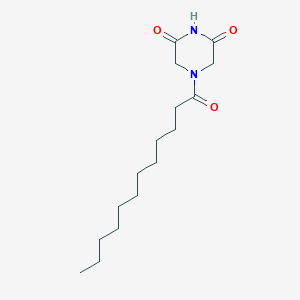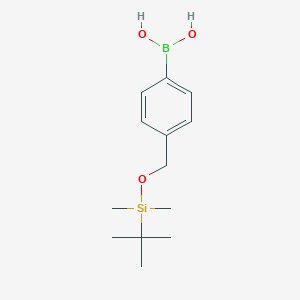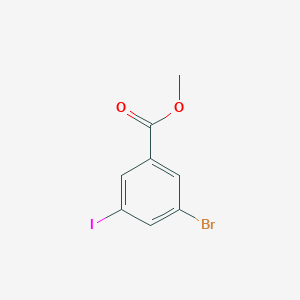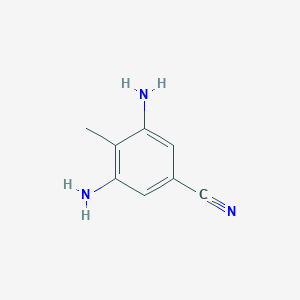
3,5-Diamino-4-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diamino-4-methylbenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBN and has a molecular formula of C8H8N4. In
科学的研究の応用
3,5-Diamino-4-methylbenzonitrile has shown great potential in various scientific research applications. One of the most notable applications is in the field of organic electronics. DMBN has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. DMBN-based semiconductors have shown promising results in terms of their electrical conductivity, stability, and performance.
作用機序
The mechanism of action of 3,5-Diamino-4-methylbenzonitrile is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. DMBN has been shown to inhibit the activity of certain enzymes, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Diamino-4-methylbenzonitrile has a variety of biochemical and physiological effects. For example, DMBN has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, DMBN has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3,5-Diamino-4-methylbenzonitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, DMBN has been shown to be stable under a variety of conditions, which makes it a versatile compound for use in various experiments. However, one limitation of using DMBN is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 3,5-Diamino-4-methylbenzonitrile. One area of interest is in the development of new organic semiconductors based on DMBN. Additionally, further research is needed to fully understand the mechanism of action of DMBN and its potential therapeutic applications. Finally, there is potential for DMBN to be used as a starting material for the synthesis of other compounds with interesting properties.
特性
CAS番号 |
168770-41-0 |
|---|---|
製品名 |
3,5-Diamino-4-methylbenzonitrile |
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
3,5-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3 |
InChIキー |
VYHNGOXCBUWRKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)C#N)N |
正規SMILES |
CC1=C(C=C(C=C1N)C#N)N |
同義語 |
Benzonitrile, 3,5-diamino-4-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
